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Compound of Interest

Compound Name: Fmoc-L-b-methylisoleucine

Cat. No.: B2677654 Get Quote

Fmoc-L-β-methylisoleucine is a synthetic amino acid derivative that plays a crucial role as a

building block in peptide synthesis, particularly in the development of novel therapeutic

peptides.[1][2][3][4] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc)

protecting group and a methyl group on the beta carbon of the isoleucine side chain, offers

distinct advantages in enhancing the stability, solubility, and proteolytic resistance of peptides.

[3] This technical guide provides a comprehensive overview of Fmoc-L-β-methylisoleucine,

including its chemical and physical properties, detailed experimental protocols for its use in

solid-phase peptide synthesis (SPPS), and a discussion of its applications in drug discovery

and development.

Core Concepts and Properties
Fmoc-L-β-methylisoleucine belongs to the class of β-amino acids, which are structural isomers

of the proteinogenic α-amino acids. The presence of the amino group on the β-carbon instead

of the α-carbon introduces a significant conformational change in the peptide backbone, which

can lead to the formation of unique secondary structures and increased resistance to

enzymatic degradation.[5][6][7] The Fmoc protecting group is a base-labile protecting group for

the α-amino group, which is a cornerstone of modern solid-phase peptide synthesis, allowing

for the stepwise assembly of peptide chains under mild conditions.[8]
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While experimentally determined data for Fmoc-L-β-methylisoleucine is limited in the public

domain, predicted values and data for related compounds provide valuable insights.

Property Value Source

Molecular Formula C22H25NO4 [9][10]

Molecular Weight 367.44 g/mol [9][10]

Appearance White to off-white powder [10]

CAS Number 1227750-73-3 [4][9]

Predicted Boiling Point 562.7 ± 33.0 °C [9]

Predicted Density 1.189 ± 0.06 g/cm³ [9]

Melting Point (Fmoc-L-beta-

homoisoleucine)
98-100 °C [11]

Experimental Protocols
The primary application of Fmoc-L-β-methylisoleucine is in Fmoc-based solid-phase peptide

synthesis (SPPS). The following is a generalized protocol for the incorporation of Fmoc-L-β-

methylisoleucine into a peptide chain on a solid support.

General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Methodologies
1. Resin Preparation and Swelling:

Resin Selection: The choice of resin depends on the desired C-terminal functionality of the

peptide (e.g., carboxylic acid or amide). Common resins include Wang resin for C-terminal

acids and Rink amide resin for C-terminal amides.[12]

Procedure: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF)

or dichloromethane (DCM), for at least 30 minutes to allow for optimal reaction kinetics.[12]
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2. Fmoc Deprotection:

Reagent: A solution of 20% piperidine in DMF is commonly used to remove the Fmoc

protecting group from the N-terminus of the growing peptide chain.[12]

Procedure: The swelled resin is treated with the piperidine solution for a specified period

(typically 5-20 minutes) at room temperature.[12] This is followed by extensive washing with

DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

3. Coupling of Fmoc-L-β-methylisoleucine:

Activation: The carboxylic acid of Fmoc-L-β-methylisoleucine must be activated to facilitate

the formation of a peptide bond. Common activating agents include carbodiimides like N,N'-

diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole

(HOBt) or uronium/aminium-based reagents like HATU or HBTU. For sterically hindered

amino acids like β-methylated derivatives, more potent activating reagents such as HATU

are often preferred.[1]

Procedure:

Dissolve Fmoc-L-β-methylisoleucine (typically 3-5 equivalents relative to the resin loading)

and the activating agent (e.g., HATU, 3-5 equivalents) in DMF.

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the

solution.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion

of the reaction can be monitored using a qualitative test such as the Kaiser test.[13]

After the reaction is complete, the resin is thoroughly washed with DMF to remove excess

reagents and byproducts.

4. Cleavage from Resin and Side-Chain Deprotection:
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Reagent: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), is

used to cleave the peptide from the resin and remove acid-labile side-chain protecting

groups. Scavengers are added to the cocktail to protect sensitive amino acid residues from

reactive cationic species generated during cleavage. A common cleavage cocktail is

Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[14] For

peptides containing N-methyl amino acids, cleavage cocktails with lower concentrations of

TFA may be used to prepare protected fragments.[15][16][17]

Procedure:

The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.

[15][16][17]

The resin is filtered, and the filtrate containing the peptide is collected.

The crude peptide is precipitated from the filtrate by the addition of cold diethyl ether.

The precipitated peptide is collected by centrifugation and washed with cold ether.

5. Purification:

The crude peptide is typically purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Applications in Drug Discovery and Development
The incorporation of Fmoc-L-β-methylisoleucine into peptide sequences is a strategic approach

in drug discovery to enhance the therapeutic potential of peptide-based drugs.

Pharmacokinetic Properties of Peptides with β-Amino
Acids
The pharmacokinetic profile of peptides is often a major hurdle in their development as drugs,

primarily due to their rapid degradation by proteases and poor membrane permeability.[18][19]
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Caption: Comparison of pharmacokinetic properties.

The introduction of β-amino acids like L-β-methylisoleucine into a peptide backbone can

significantly alter its three-dimensional structure, making it a poor substrate for many

proteases.[7] This increased proteolytic stability can lead to a longer in vivo half-life, a critical

factor for reducing dosing frequency and improving patient compliance.[19] While oral

bioavailability remains a significant challenge for most peptides, the enhanced stability of β-

peptides may contribute to improved absorption.[7]

Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by peptides containing L-β-

methylisoleucine are not yet well-defined in the literature, the broader class of peptides

incorporating β-amino acids has been shown to exhibit a range of biological activities.[5][20]

These include antimicrobial, anti-inflammatory, and receptor-modulating effects. The unique
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conformational constraints imposed by β-amino acids can lead to novel peptide structures that

can interact with biological targets with high affinity and specificity.

The design of bioactive β-peptides often involves mimicking the spatial arrangement of side

chains in a known bioactive α-peptide.[20] This approach allows for the creation of

peptidomimetics with improved drug-like properties.

Conclusion
Fmoc-L-β-methylisoleucine is a valuable and versatile building block for the synthesis of

modified peptides with enhanced therapeutic potential. Its incorporation can significantly

improve the proteolytic stability and, consequently, the pharmacokinetic profile of peptide drug

candidates. While further research is needed to fully elucidate the specific biological activities

and signaling pathways associated with L-β-methylisoleucine-containing peptides, the

foundational principles and experimental protocols outlined in this guide provide a solid basis

for researchers and drug development professionals to explore the potential of this unique

amino acid derivative in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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